Akuammigine
Akuammigine
Akuammigine is a monoterpenoid indole alkaloid with formula C21H24N2O3, isolated from Vinca sardoa and Uncaria rhynchophylla. It has a role as a plant metabolite. It is a monoterpenoid indole alkaloid, a methyl ester and an organic heteropentacyclic compound.
Akuammigine is a natural product found in Uncaria tomentosa, Uncaria rhynchophylla, and other organisms with data available.
See also: Cat's Claw (part of).
Akuammigine is a natural product found in Uncaria tomentosa, Uncaria rhynchophylla, and other organisms with data available.
See also: Cat's Claw (part of).
Brand Name:
Vulcanchem
CAS No.:
642-17-1
VCID:
VC21115563
InChI:
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19+/m0/s1
SMILES:
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Molecular Formula:
C21H24N2O3
Molecular Weight:
352.4 g/mol
Akuammigine
CAS No.: 642-17-1
Cat. No.: VC21115563
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Akuammigine is a monoterpenoid indole alkaloid with formula C21H24N2O3, isolated from Vinca sardoa and Uncaria rhynchophylla. It has a role as a plant metabolite. It is a monoterpenoid indole alkaloid, a methyl ester and an organic heteropentacyclic compound. Akuammigine is a natural product found in Uncaria tomentosa, Uncaria rhynchophylla, and other organisms with data available. See also: Cat's Claw (part of). |
|---|---|
| CAS No. | 642-17-1 |
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | methyl (1R,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
| Standard InChI | InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19+/m0/s1 |
| Standard InChI Key | GRTOGORTSDXSFK-BMYCAMMWSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
| SMILES | CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
| Canonical SMILES | CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator